molecular formula C23H17NO3 B2533809 4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid CAS No. 1024791-96-5

4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid

Cat. No. B2533809
CAS RN: 1024791-96-5
M. Wt: 355.393
InChI Key: HLDLOYGUYMHNOP-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid” is a chemical substance with the CAS RN®: 1024791-96-5 . It is used for testing and research purposes .

Scientific Research Applications

COX-2 Inhibition and Anti-Inflammatory Activity

The synthesis and evaluation of COX-2 inhibitory activity for this compound and its analogs have been investigated . COX-2 (cyclooxygenase-2) is an enzyme involved in inflammation and pain. The compound demonstrated significant COX-2 inhibition, making it a potential candidate for anti-inflammatory drug development.

Anti-HIV-1 Activity

While not directly studied for this compound, indole derivatives (to which this compound belongs) have shown promise as anti-HIV agents. Researchers have explored novel indolyl derivatives for their potential in inhibiting HIV-1 . Further investigations could reveal whether this compound shares similar antiviral properties.

Fungicidal Activity

Although not specifically tested for this compound, related phenyl-2-oxoquinazolinone derivatives have exhibited excellent fungicidal activity against pathogens such as Phytophthora capsici and Fusarium graminearum . Given the structural similarities, it’s worth exploring its potential as a fungicide.

Antioxidant Properties

Imidazole-containing compounds, including those with similar structural features, have been evaluated for antioxidant activity. While not directly studied, this compound could potentially exhibit antioxidant effects . Investigating its radical scavenging abilities would be valuable.

Safety and Hazards

This compound is intended for research and testing purposes only and is not suitable for use as a medical drug, food, or household item . Any other use is not guaranteed and may pose risks .

properties

IUPAC Name

4-[[(3-oxo-2-phenylinden-1-ylidene)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c25-22-19-9-5-4-8-18(19)21(20(22)16-6-2-1-3-7-16)24-14-15-10-12-17(13-11-15)23(26)27/h1-13,20H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDLOYGUYMHNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NCC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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